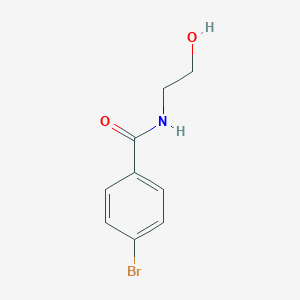

4-bromo-N-(2-hydroxyethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTNMGZYPWHWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311771 | |

| Record name | 4-bromo-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57728-67-3 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57728-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057728673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57728-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Ethanolamine with 4-Bromobenzoyl Chloride

This two-step method involves:

-

Synthesis of 4-bromobenzoyl chloride : Treatment of 4-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux.

-

Amide formation : Reaction of 4-bromobenzoyl chloride with ethanolamine in the presence of a base (e.g., triethylamine or K₂CO₃) to neutralize HCl byproducts.

Reaction equation :

Optimization notes :

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) enable direct amide bond formation between 4-bromobenzoic acid and ethanolamine:

Procedure :

-

Activate 4-bromobenzoic acid with EDCl and HOBt in DMF at 0–5°C.

-

Add ethanolamine dropwise and stir at room temperature for 12–24 hours.

Advantages :

Yield : 65–78% after column chromatography (hexane/ethyl acetate gradient).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing times:

Protocol :

-

Mix 4-bromobenzoic acid (1 equiv), ethanolamine (1.2 equiv), and HATU (1.5 equiv) in DMF.

-

Irradiate at 100°C for 15–20 minutes.

Efficiency :

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (CDCl₃) : δ 7.69 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 3.72 (t, 2H, -CH₂OH), 3.45 (q, 2H, -NHCH₂-).

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chlorides

Exposure to moisture degrades 4-bromobenzoyl chloride. Solutions:

Ethanolamine Overalkylation

Excess base or heat may cause N-alkylation. Mitigation:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-bromo-N-(2-hydroxyethyl)benzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the hydroxyethyl group.

Condensation Reactions: The amide group in the compound can engage in condensation reactions with other reactive species.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidation can yield products like carboxylic acids or aldehydes.

Reduction Products: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 4-bromo-N-(2-hydroxyethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry:

Material Science: The compound is explored for its applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing vs.

- Hydrogen-Bonding Capacity : The hydroxyethyl group in the target compound may improve solubility in polar solvents, akin to the methoxy groups in C9, which form hydrogen bonds with FGFR1 residues (e.g., Glu571, Asn659) . Thiourea derivatives (e.g., 4-bromo-N-(diethylcarbamothioyl)benzamide) exhibit distinct hydrogen-bonding patterns due to the C=S group, influencing crystal packing .

Key Findings :

- FGFR1 Inhibition : Compound C9 demonstrates potent activity against NSCLC cell lines due to its methoxy substituents, which facilitate hydrogen bonding with FGFR1's hydrophobic pockets . The absence of such groups in the hydroxyethyl derivative may alter binding affinity.

- Antimicrobial Activity : Thiourea derivatives (e.g., 4-bromo-N-(diethylcarbamothioyl)benzamide) and metallophthalocyanines exhibit moderate antimicrobial effects, likely due to sulfur-mediated interactions with microbial enzymes .

Biological Activity

4-Bromo-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C_9H_10BrN_1O_2

- Molecular Weight : 232.09 g/mol

- CAS Number : 57728-67-3

Synthesis

The synthesis of this compound typically involves the bromination of N-(2-hydroxyethyl)benzamide followed by purification. The general reaction can be summarized as follows:

- Starting Material : N-(2-hydroxyethyl)benzamide.

- Reagent : Bromine or a brominating agent.

- Reaction Conditions : The reaction is often conducted under controlled temperatures to minimize side reactions.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. It has been noted for its potential as an inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which plays a crucial role in cell proliferation and differentiation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential application in cancer therapy. The compound's mechanism likely involves disrupting the MAPK signaling pathway, which is critical for tumor growth and survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 12.3 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

In Vivo Studies

Preliminary animal studies have indicated that administration of this compound can reduce tumor size in xenograft models, further supporting its potential as an anticancer agent.

Case Studies

-

Case Study on Lung Cancer :

- A study conducted on A549 cells showed that treatment with this compound resulted in a significant decrease in cell viability, attributed to apoptosis induction via the mitochondrial pathway.

-

Breast Cancer Research :

- In MCF-7 cells, the compound was shown to downregulate estrogen receptor signaling, leading to reduced proliferation rates and increased sensitivity to chemotherapeutic agents.

-

Mechanistic Insights :

- Research has indicated that the compound may interact with the ATP-binding site of MEK, providing a basis for its inhibitory effects on the MAPK pathway.

Comparative Analysis with Similar Compounds

A comparison with other brominated benzamides reveals that while many exhibit similar inhibitory properties, the unique hydroxyl group in this compound enhances its solubility and bioavailability, potentially leading to improved therapeutic outcomes.

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MEK | 12.3 | Effective in cancer models |

| 4-Bromo-benzamide | Various kinases | 20.0 | Less selective |

| N-(2-hydroxyethyl)-benzamide | Non-specific | >50 | Lower efficacy |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(2-hydroxyethyl)benzamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via a condensation reaction between 4-bromobenzoic acid derivatives (e.g., acid chloride) and 2-hydroxyethylamine. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

- Critical Analysis : Contradictions in yield optimization (e.g., batch vs. continuous flow reactors) highlight the need for kinetic studies to resolve scalability issues .

Q. How is structural confirmation performed for this compound?

- Analytical Workflow :

- NMR Spectroscopy : and NMR identify the bromophenyl group (δ 7.3–7.8 ppm for aromatic protons) and hydroxyethylamide moiety (δ 3.5–3.7 ppm for -CH-OH) .

- Mass Spectrometry : ESI-MS detects [M+H] peaks at m/z 258–260 (Br isotope pattern) .

- X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyethyl and amide groups) .

Advanced Research Questions

Q. What computational approaches predict the reactivity and stability of this compound?

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311++G(d,p)) assess electronic properties, such as HOMO-LUMO gaps (≈5.2 eV), indicating moderate electrophilicity. Solvent effects (PCM model) predict aqueous stability but highlight susceptibility to hydrolysis under acidic conditions .

- Contradictions : Experimental vs. theoretical logP values (calculated: 2.1 vs. observed: 1.8) suggest refinements in solvation models .

Q. How do structural modifications influence biological activity in related benzamide derivatives?

- Case Study : In analogs like N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide, halogen substitution (Br → Cl) enhances trypanocidal activity (IC < 1 μM vs. 10 μM for Br analogs). SAR analysis identifies the hydroxyethyl group as critical for hydrogen bonding with Trypanosoma brucei enzymes .

- Experimental Design : In vitro assays use synchronized parasite cultures with dose-response curves (0.1–100 μM) and cytotoxicity controls on mammalian cells .

Q. What crystallographic techniques resolve polymorphism in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 89 K reveals monoclinic (P2/n) packing with intermolecular O-H···O=C interactions (2.7–2.9 Å). Lattice energy calculations (DREIDING force field) compare stability between polymorphs .

- Data Interpretation : Discrepancies in unit cell parameters (e.g., β angles ±1°) across studies necessitate rigorous temperature control during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.